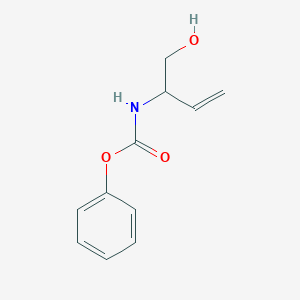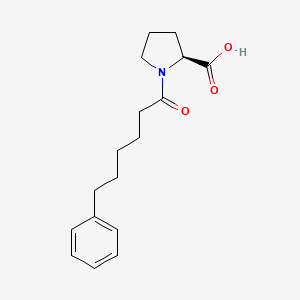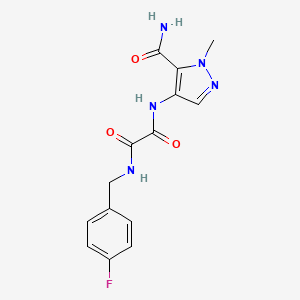
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(5-カルバモイル-1-メチル-1H-ピラゾール-4-イル)-N’-(4-フルオロベンジル)エタンジアミド」は、カルバモイル基とフルオロベンジル基が置換されたピラゾール環を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
「N-(5-カルバモイル-1-メチル-1H-ピラゾール-4-イル)-N’-(4-フルオロベンジル)エタンジアミド」の合成は、通常、複数段階の有機反応を含みます。考えられる合成経路には、次のようなものがあります。
ピラゾール環の形成: 1-メチル-1H-ピラゾールなどの適切な前駆体から開始して、イソシアネートとの反応によってカルバモイル基を導入できます。
フルオロベンジル基の導入: フルオロベンジルハライドと適切な塩基を使用して、求核置換反応によりフルオロベンジル基を結合させることができます。
エタンジアミドとのカップリング: 最後のステップでは、適切な条件下で、置換されたピラゾールをエタンジアミドとカップリングします。EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用する可能性があります。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動合成装置やクロマトグラフィーなどの精製技術の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にピラゾール環上のメチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルバモイル基を標的にし、それをアミンに変換する可能性があります。
置換: 特に塩基性条件下では、フルオロベンジル基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を使用できます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)があります。
置換: 水素化ナトリウム(NaH)または炭酸カリウム(K₂CO₃)などの塩基が使用される可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸誘導体が生成される可能性があり、還元によってアミンが生成される可能性があります。
4. 科学研究への応用
「N-(5-カルバモイル-1-メチル-1H-ピラゾール-4-イル)-N’-(4-フルオロベンジル)エタンジアミド」は、いくつかの科学研究への応用が考えられます。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学的アッセイにおけるプローブまたは阻害剤としての潜在的な用途。
医学: 特に化合物が生物活性を示す場合、創薬開発における可能性のある用途。
産業: 新素材の開発、または化学製造における中間体として。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1-methyl-1H-pyrazole, the carbamoyl group can be introduced through a reaction with an isocyanate.
Introduction of the fluorobenzyl group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Coupling with ethanediamide: The final step involves coupling the substituted pyrazole with ethanediamide under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an amine.
科学的研究の応用
“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
この化合物の作用機序は、分子標的との特定の相互作用によって異なります。考えられるメカニズムには、次のようなものがあります。
酵素や受容体への結合: それらの活性を阻害または調節する。
核酸との相互作用: 遺伝子発現またはタンパク質合成に影響を与える。
シグナル伝達経路の調節: 細胞の増殖やアポトーシスなどの細胞プロセスに影響を与える。
6. 類似の化合物との比較
類似の化合物
- N-(5-カルバモイル-1-メチル-1H-ピラゾール-4-イル)-N’-(4-クロロベンジル)エタンジアミド
- N-(5-カルバモイル-1-メチル-1H-ピラゾール-4-イル)-N’-(4-ブロモベンジル)エタンジアミド
独自性
「N-(5-カルバモイル-1-メチル-1H-ピラゾール-4-イル)-N’-(4-フルオロベンジル)エタンジアミド」にフルオロベンジル基が存在することは、脂溶性の上昇または電子効果の変化などのユニークな特性を与える可能性があり、これは、異なる置換基を持つ類似の化合物と比較して、その反応性と生物活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-chlorobenzyl)ethanediamide
- N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-bromobenzyl)ethanediamide
Uniqueness
The presence of the fluorobenzyl group in “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
1010863-56-5 |
|---|---|
分子式 |
C14H14FN5O3 |
分子量 |
319.29 g/mol |
IUPAC名 |
N'-(5-carbamoyl-1-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]oxamide |
InChI |
InChI=1S/C14H14FN5O3/c1-20-11(12(16)21)10(7-18-20)19-14(23)13(22)17-6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3,(H2,16,21)(H,17,22)(H,19,23) |
InChIキー |
JSPIDIBENMLLIN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
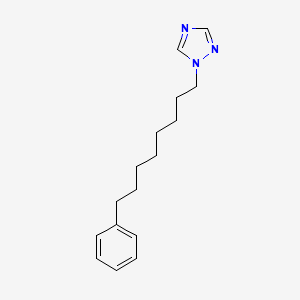
![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
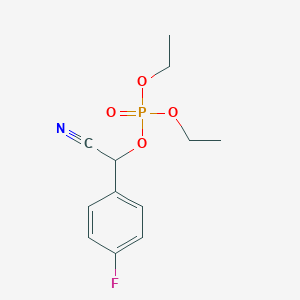

![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
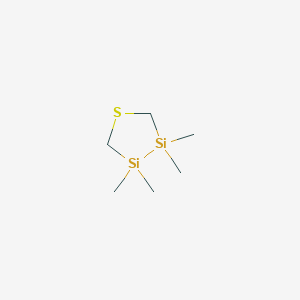
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)
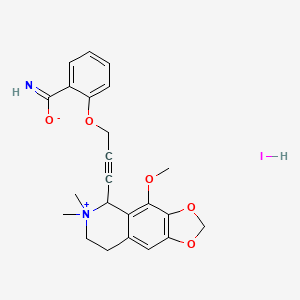
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
